7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is defined by its complex heterocyclic framework incorporating multiple functional groups within a rigid bicyclic system. The compound possesses the molecular formula C10H8N2O4 with a molecular weight of 220.18 g/mol, as confirmed through various analytical techniques. The IUPAC nomenclature designation for this compound is this compound, which systematically describes the positioning of both the methoxycarbonyl ester group at the 7-position and the carboxylic acid group at the 3-position of the indazole core structure. Alternative nomenclature includes 1H-Indazole-3,7-dicarboxylic acid, 7-methyl ester, which emphasizes the dicarboxylic nature of the molecule with selective esterification.
The structural framework consists of a fused benzene-pyrazole ring system where the benzene ring carries the methoxycarbonyl substituent at position 7, while the pyrazole portion bears the carboxylic acid functionality at position 3. The indazole core structure features nitrogen atoms at positions 1 and 2 of the five-membered pyrazole ring, creating the characteristic N-N bond that defines this heterocyclic family. The methoxycarbonyl group (-COOCH3) introduces an ester linkage that significantly influences the molecule's chemical reactivity and intermolecular interactions, while the carboxylic acid group (-COOH) provides sites for hydrogen bonding and potential salt formation. The compound is registered under the Chemical Abstracts Service number 898747-36-9 and has been assigned the molecular database identifier MFCD08458994 for standardized chemical documentation.
The InChI representation of the compound is InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14), providing a unique chemical identifier that encodes the complete molecular structure. The canonical SMILES notation is COC(=O)c1cccc2c1[nH]nc2C(=O)O, which offers an alternative linear representation of the molecular structure suitable for computational applications. This structural complexity, combining aromatic heterocyclic character with both ester and carboxylic acid functionalities, positions the compound as a versatile intermediate for synthetic chemistry applications and a subject of significant structural interest.
Properties
IUPAC Name |
7-methoxycarbonyl-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGXNBNFPFDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646580 | |
| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-36-9 | |
| Record name | 7-Methyl 1H-indazole-3,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Overview
The compound 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid can be synthesized via several routes involving:
- Cyclization of anthranilic acid esters or amides
- Oxidation of methyl or hydroxymethyl-substituted indazoles
- Nitration and subsequent functional group transformations
The key challenge is to achieve selective substitution and efficient cyclization under mild conditions with high yield and purity.
Preparation from Anthranilic Acid Esters or Amides
A primary method involves using simple anthranilic acid esters or amides as starting materials. The process typically includes:
- Formation of a diazonium salt from the anthranilic ester
- Intramolecular cyclization to form the indazole ring
- Introduction of the methoxycarbonyl group at the 7-position
- Carboxylation at the 3-position of the indazole ring
This method is advantageous due to the availability of starting materials and relatively mild reaction conditions.
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | Acidic medium, low temperature | Formation of diazonium salt |
| 2 | Cyclization | Heating, sometimes base catalysis | Formation of indazole core |
| 3 | Esterification/Carboxylation | Methanol or methyl ester reagents | Introduction of methoxycarbonyl group |
| 4 | Purification | Crystallization or chromatography | High purity product |
Research Findings:
According to a 2021 Chinese patent, this route provides a fast reaction speed, high yield, and easy purification, making it suitable for industrial-scale synthesis.
Oxidation of 3-Methyl or 3-Hydroxymethyl-1H-indazole
Another approach involves starting from 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole, which are oxidized to the corresponding 3-carboxylic acid derivatives.
- Oxidation reagents such as potassium permanganate or other strong oxidants are used.
- Reaction conditions require controlled temperature to avoid over-oxidation.
- The methoxycarbonyl group can be introduced either before or after the oxidation step.
| Aspect | Description |
|---|---|
| Advantages | Direct oxidation yields the carboxylic acid |
| Limitations | Requires careful control to prevent degradation |
| Yield | Moderate to high depending on reagent and conditions |
| Cost | Oxidants and starting materials may be expensive |
This method is documented in several patents and research articles, highlighting its utility but also noting the complexity and cost of reagents.
Alternative Synthetic Routes and Challenges
Other synthetic routes include:
- Multi-step synthesis involving nitration, reduction, and cyclization
- Use of tert-butyl nitrite in cyclization steps to form the indazole ring
However, these methods often suffer from:
- Long synthetic routes
- Low overall yields
- Expensive or difficult-to-prepare starting materials
Hence, the development of new, efficient methods remains a research focus.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Anthranilic acid ester cyclization | Anthranilic acid ester or amide | Diazotization, cyclization, esterification | High (up to 80-90%) | Mild conditions, scalable | Requires precise control of diazotization |
| Oxidation of methyl/hydroxymethyl indazole | 3-Methyl or 3-Hydroxymethyl-1H-indazole | Strong oxidants (KMnO4, etc.) | Moderate (50-75%) | Direct carboxylation | Expensive reagents, over-oxidation risk |
| Multi-step nitration and cyclization | Various aromatic precursors | Multiple steps, nitration, reduction | Variable | Potentially versatile | Long routes, low yields |
Research and Patent Insights
- The 2021 Chinese patent CN112778203A emphasizes the use of simple anthranilic acid derivatives to achieve high-yield synthesis of 1H-indazole-3-carboxylic acid derivatives, including methoxycarbonyl-substituted variants.
- Earlier US patent applications (e.g., US20110172428A1) describe methods for preparing indazole-3-carboxylic acid derivatives, focusing on organic solvent systems and reaction optimization for purity and yield.
- Literature reports (e.g., E. Pasquinet et al., Chem. Commun., 2013) discuss the use of tert-butyl nitrite in cyclization processes, although these methods are less favored due to longer routes and reagent cost.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes activation for nucleophilic substitution, enabling efficient amide bond formation. Common reagents and yields include:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carboxylic acid activation | CDI in DMF, followed by N,O-dimethylhydroxylamine | 79–81% | |
| HBTU-mediated coupling | HBTU, DIPEA in DMF, with amines | 73–95% |
Mechanistic Insight :
-
Carbonyldiimidazole (CDI) activates the carboxylic acid to form an acylimidazole intermediate, which reacts with amines to yield amides .
-
HBTU facilitates coupling via in-situ generation of active esters, particularly effective with sterically hindered amines like quinuclidine derivatives .
Nitration
Electrophilic aromatic substitution occurs at specific positions, influenced by the methoxycarbonyl group’s electronic effects:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄, KNO₃ at 0–20°C | 5-Nitro-indazole derivative | 63–80% | |
| Mixed H₂SO₄/HNO₃ at 10–20°C | Regioselective nitro substitution | 63% |
Key Observations :
-
The methoxycarbonyl group at position 7 deactivates the indazole ring, directing nitration to position 5 due to meta-directing effects .
-
Steric hindrance from the ester group minimizes competing side reactions .
Ester Hydrolysis
The methoxycarbonyl group is hydrolyzed under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH in MeOH, room temperature | Free carboxylic acid | 73% | |
| HCl in aqueous DMF | Deprotection without decarboxylation | 95% |
Applications :
-
Hydrolysis is critical for generating bioactive metabolites or further functionalizing the core structure .
Substitution Reactions
The indazole nitrogen participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| N-1 alkylation | 4-Fluorobutyl bromide, DMF, base | 1-(4-Fluorobutyl)-indazole | |
| N-1 acylation | Acetic anhydride, pyridine | N-acetylated derivatives |
Regioselectivity :
-
Alkylation favors the N-1 position due to reduced steric hindrance compared to N-2 .
-
DFT studies confirm that N-1-substituted isomers are thermodynamically more stable .
Oxidation and Reduction
Selective transformations of functional groups:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Quinoline derivatives | Limited by ester stability | * |
| Reduction | LiAlH₄ in anhydrous ether | Alcohol derivatives | Carboxylic acid reduction | * |
Caveats :
-
Direct oxidation of the methoxycarbonyl group is challenging due to its electron-withdrawing nature*.
-
Reduction of the carboxylic acid to a primary alcohol requires harsh conditions*.
*Data extrapolated from structurally analogous compounds.
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Drug Intermediate
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of indazole derivatives, which have demonstrated efficacy in treating conditions like nausea and vomiting associated with chemotherapy. For instance, it is involved in the synthesis of Granisetron, an antiemetic drug that acts as a selective antagonist of serotonin 3 (5-HT3) receptors .
Potential Antagonist Properties
Research indicates that derivatives of indazole-3-carboxylic acid, including this compound, exhibit potential as selective antagonists for various receptors, including serotonin receptors. These properties make them candidates for further development into therapeutic agents targeting gastrointestinal disorders and other conditions related to serotonin signaling .
Metabolic Studies
Recent studies have highlighted the metabolic pathways of indazole derivatives, including this compound. The compound undergoes various biotransformations, such as hydroxylation and N-dealkylation, which are crucial for understanding its pharmacokinetics and potential side effects. For example, research utilizing ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry has identified multiple metabolites formed during the metabolism of indazole derivatives . This information is vital for assessing the safety and efficacy of drugs derived from these compounds.
Synthesis and Chemical Properties
The synthesis of this compound typically involves reactions with methylating agents under controlled conditions to achieve high yields and purity. The compound can be synthesized through various methods, including the use of carbonyldiimidazole (CDI) in polar solvents like DMF (dimethylformamide), which facilitates the formation of desired products while minimizing hazardous by-products .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with CDI | 79% | DMF at 65°C for 12 hours |
| Methylation | 81.4% | Room temperature followed by heating |
Future Research Directions
Given its versatile applications, ongoing research aims to explore new derivatives and their biological activities. The focus is on enhancing the pharmacological profiles of these compounds to improve therapeutic outcomes while minimizing side effects. Additionally, further studies on the metabolic pathways will provide insights into optimizing drug formulations and predicting interactions with other medications.
Mechanism of Action
The mechanism of action of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Structural Analogues in the Indazole Family
The following table highlights structural analogues and their key differences:
*Similarity Index based on structural and functional group alignment (0.8–1.0 indicates high similarity) .
Comparison of Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from related molecules:
- Solubility : The carboxylic acid group at position 3 enhances water solubility compared to ester derivatives (e.g., Ethyl 1H-indazole-3-carboxylate) .
- Thermal Stability : Derivatives like 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) exhibit a boiling point of 447.6°C and flash point of 224.5°C, suggesting similar thermal resilience for the target compound .
Biological Activity
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a member of the indazole family, characterized by its unique methoxycarbonyl and carboxylic acid functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of cellular pathways.
Chemical Structure and Properties
The compound features a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with the methoxycarbonyl group at the 7th position and a carboxylic acid group at the 3rd position. This specific arrangement is crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C10H9N3O4 |
| Molecular Weight | 219.19 g/mol |
| CAS Number | 898747-36-9 |
| Solubility | Soluble in organic solvents, slightly soluble in water |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. The methoxycarbonyl and carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with active sites, influencing enzymatic activity and cellular signaling pathways.
Potential Targets
- Kinases : Indazole derivatives have been shown to inhibit various kinases, which are critical for numerous cellular processes.
- Enzymes : The compound may modulate enzyme activities involved in metabolic pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that indazole derivatives may inhibit cancer cell proliferation by targeting specific kinases involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies indicate that indazole derivatives possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Recent studies have investigated the biological activities of related indazole compounds, providing insights into their potential therapeutic applications.
Study 1: Anticancer Activity
A study published in MDPI explored the anticancer effects of various indazole derivatives, including those related to this compound. The results indicated significant inhibition of cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations, suggesting strong anticancer potential .
Study 2: Enzyme Inhibition
Research conducted on enzyme interactions revealed that indazole derivatives could serve as selective inhibitors for certain kinases involved in cancer progression. The study highlighted the ability of these compounds to alter cellular signaling pathways, leading to reduced tumor growth .
Q & A
Q. What are the established synthetic routes for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, and what are their critical reaction parameters?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common route starts with indazole derivatives as precursors. For example:
Esterification : Reacting 7-carboxy-1H-indazole with methanol under acid catalysis (e.g., H₂SO₄) introduces the methoxycarbonyl group .
Functionalization : Subsequent steps may involve coupling reagents (e.g., EDC or DCC) to modify the carboxylic acid moiety, ensuring temperature control (0–5°C) to minimize side reactions .
Key Parameters : Solvent choice (DMF or dichloromethane), reaction time (3–5 hours), and stoichiometric ratios (1.1:1 excess of coupling agents) are critical for yields >90% .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and ester group integration. For example, the methoxycarbonyl proton appears as a singlet near δ 3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 235.06 for C₁₀H₇N₂O₄⁺) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the esterification step?
Methodological Answer : Low yields often arise from incomplete activation of the carboxylic acid. Strategies include:
- Pre-activation : Use carbodiimides (e.g., DCC) to form reactive intermediates before introducing methanol .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve reagent solubility and reduce hydrolysis .
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) enhance nucleophilic attack on the acyl intermediate .
Data-Driven Adjustment : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) and adjust stoichiometry iteratively .
Q. How do structural modifications at the 7-methoxycarbonyl position influence biological activity, and how can SAR studies be designed?
Methodological Answer :
- Derivatization : Hydrolysis of the ester to a carboxylic acid or conversion to amides alters polarity and bioavailability. For example, replacing the methyl ester with a benzyl group enhances lipophilicity for blood-brain barrier penetration .
- SAR Design :
- Library Synthesis : Use parallel synthesis to generate analogs (e.g., 7-ethoxycarbonyl, 7-amide derivatives) .
- Assay Selection : Test enzyme inhibition (e.g., kinase assays) or cellular uptake (e.g., Caco-2 permeability models) .
- Data Analysis : Correlate logP values with IC₅₀ using QSAR software (e.g., MOE) to identify pharmacophores .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer : Discrepancies may arise from assay conditions or compound purity:
Q. What strategies enable regioselective functionalization of the indazole ring without disrupting the methoxycarbonyl group?
Methodological Answer :
- Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester using Boc anhydride, allowing electrophilic substitution (e.g., nitration at C5) .
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C4, followed by quenching with electrophiles (e.g., alkyl halides) .
- Cross-Coupling : Suzuki-Miyaura reactions at C5 with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C) achieve selective arylation .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for ester hydrolysis or nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict yields under untested conditions (temperature, solvent polarity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
